![molecular formula C15H15N3OS B6423687 N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1967387-84-3](/img/structure/B6423687.png)
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine
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Description
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent protein kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to them, thereby preventing their normal function . In the case of CDK inhibitors, they typically prevent the kinase from phosphorylating other proteins, thus disrupting the cell cycle or transcription processes .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation and transcription .
Result of Action
If it acts as a cdk inhibitor, it could potentially disrupt cell cycle progression or transcription, leading to the death of rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-8-20-14-13(10)17-9-18-15(14)16-7-11-3-5-12(19-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKNUCVMCLGVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine |
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